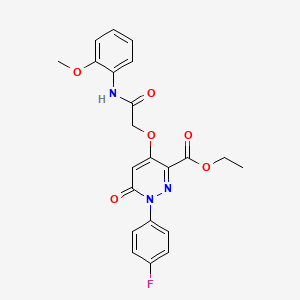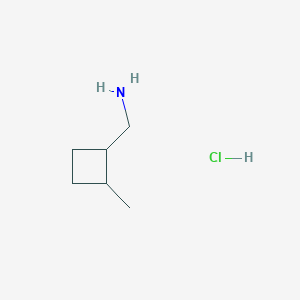![molecular formula C15H15N3OS B2494947 (5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903609-38-0](/img/structure/B2494947.png)
(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds that are of significant interest in organic chemistry due to their complex molecular structures and potential for various applications, including medicinal chemistry. Compounds of similar complexity often demonstrate unique physical, chemical, and biological properties, making them valuable for study and application in developing new materials, pharmaceuticals, and understanding fundamental chemical processes.
Synthesis Analysis
Synthesis of compounds with similar complexity typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Gein et al. (2020) described the synthesis of related compounds through three-component condensation under solvent-free conditions, highlighting the importance of optimizing reaction conditions for achieving high yields and purity (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Molecular Structure Analysis
The determination of molecular structures of complex compounds often involves spectroscopic methods and X-ray crystallography. Huang et al. (2021) provided insights into molecular structure determination using FTIR, NMR, mass spectrometry, and X-ray diffraction, complemented by density functional theory (DFT) calculations to confirm structural characteristics and predict properties (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving complex compounds can lead to various transformations, including oxidative cyclization, ring-opening, and nucleophilic attacks. Naya et al. (2005) explored transformations leading to structurally related compounds, demonstrating the influence of molecular structure on reaction pathways and selectivity (Naya, Yamaguchi, & Nitta, 2005).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives with various moieties have shown significant antimicrobial and higher anticancer activities compared to reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer activity, revealing promising results against cancer cell lines (Katariya, Vennapu, & Shah, 2021).
Solution Formulation for Poorly Soluble Compounds
Research has been conducted to develop suitable formulations for poorly water-soluble compounds to increase their in vivo exposure, which is crucial for early toxicology and clinical studies. This involves the evaluation of nonaqueous solution formulations to prevent or delay precipitation following dilution with water, which could be relevant for the compound (Burton et al., 2012).
Novel Drug Candidates
There's research on the discovery of multifunctional drug candidates for the treatment of neuropsychiatric and neurological disorders, involving compounds with potent binding affinities to specific receptors. Such studies might indicate potential applications of the compound in the development of new therapeutic agents (Li et al., 2014).
Propriétés
IUPAC Name |
(5-methylthiophen-2-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-2-5-14(20-9)15(19)18-10-3-4-13(18)11-7-16-8-17-12(11)6-10/h2,5,7-8,10,13H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJITMWBTWSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

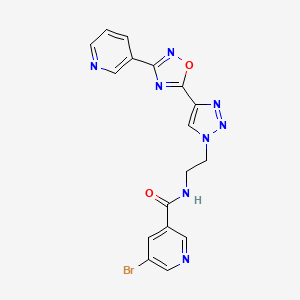

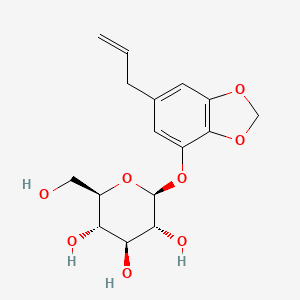

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
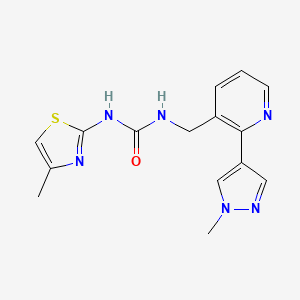
![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
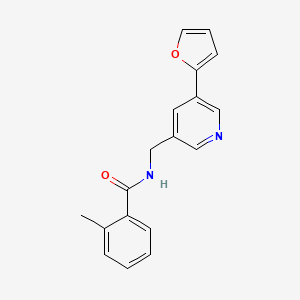
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)
